4-(Nonyloxy)phenol

Übersicht

Beschreibung

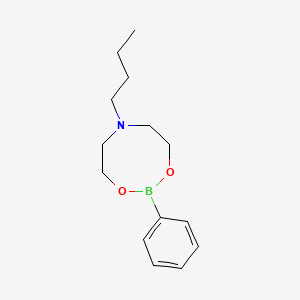

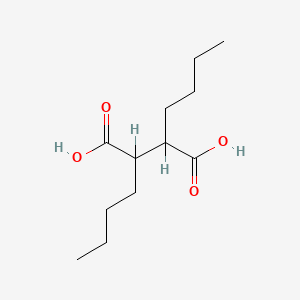

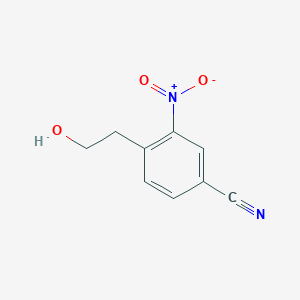

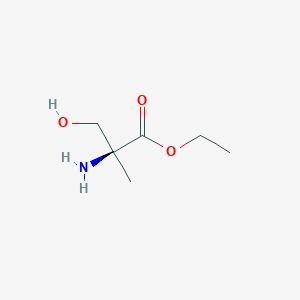

4-(Nonyloxy)phenol, also known as 1-Nonyl-4-phenol, is an organic compound consisting of a nonyl group attached to the 4-position of phenol . It is related to nonylphenols with branched nonyl groups, which are commercially important detergents .

Synthesis Analysis

The synthesis of substituted phenols like 4-(Nonyloxy)phenol can be achieved via ipso-hydroxylation of arylboronic acids in ethanol . This method utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under simple and convenient conditions . A wide range of arylboronic acids can be smoothly transformed into substituted phenols in very good to excellent yields without chromatographic purification .Molecular Structure Analysis

The molecular formula of 4-(Nonyloxy)phenol is C15H24O . The nonyl group can be attached to the phenol ring at various locations, usually the 4- and, to a lesser extent, the 2-positions, and can be either branched or linear .Chemical Reactions Analysis

Phenols, including 4-(Nonyloxy)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Physical And Chemical Properties Analysis

Phenols generally have higher boiling points in comparison to other hydrocarbons having equal molecular masses. This is due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . For 4-(Nonyloxy)phenol, the normal boiling temperature, critical temperature, critical pressure, and density among other properties have been critically evaluated .Wissenschaftliche Forschungsanwendungen

Synthesis and Environmental Impact :

- 4-(Nonyloxy)phenol is a significant environmentally relevant substance due to its role as an endocrine disruptor. Its complexity lies in the mixture of isomers, making it a multi-component problem similar to dioxins or PCBs. The estrogenic effect and degradation behavior of individual 4-nonylphenols are heavily dependent on the structure of the side chain. Therefore, a range of 28 differently branched nonylphenol isomers were synthesized for biological and environmental studies (Boehme et al., 2010).

Degradation and Toxicity Reduction :

- The non-ligninolytic fungus Umbelopsis isabellina was found effective in degrading and reducing the toxicity of nonylphenol, which is known for its estrogen-mimicking activity. The fungus demonstrated potential in the degradation and detoxification of contaminants with endocrine activity (Janicki et al., 2016).

Isomer-Specific Determination and Analysis :

- The isomer-specific determination of 4-nonylphenols using comprehensive two-dimensional gas chromatography/time-of-flight mass spectrometry (GC x GC/ToFMS) was carried out, highlighting the importance of identifying individual isomers for accurate risk assessment (Eganhouse et al., 2009).

Sorption Behavior in Soils :

- Research on the partition behavior of 4-nonylphenol between soil and water demonstrated that sorption was influenced by the sorbate structure, with branched and linear isomers behaving differently. This study provided insights into the environmental fate of 4-nonylphenol (Düring et al., 2002).

Toxicity and Metabolism in Plant Cell Cultures :

- The phytotoxicity of 4-n-nonylphenol was tested in different plant cell cultures, revealing its toxicity to most plant cells and varying degrees of growth reduction across species. This study sheds light on the environmental impact of 4-nonylphenol on plant life (Bokern & Harms, 1997).

Electrochemical Sensor Development :

- A novel electrochemical sensor for the determination of 4-nonyl-phenol was developed using a molecularly imprinted polymer, demonstrating potential for practical applications in monitoring environmental levels of 4-nonylphenol (Pan et al., 2015).

Biodegradation by Microorganisms :

- The biodegradation of 4-(1-nonyl)phenol by a Candida maltosa strain isolated from a depuration plant treating wastewater from the textile industry was

Chemical Synthesis and Characterization :

- The synthesis of 4-(2,4-Dichlorophenoxy)phenol, a pharmaceutical intermediate, was achieved with a total yield of 57.6%. This research contributes to the understanding of the chemical properties and potential applications of phenolic compounds (Quan, 2005).

Metabolism and Organ Distribution in Aquatic Species :

- Studies on the metabolism and organ distribution of nonylphenol in Atlantic salmon after exposure to the compound revealed insights into its in vivo metabolism, including the formation of glucuronide conjugates and hydroxylated compounds. This research is crucial for understanding the environmental impact of nonylphenol on aquatic life (Arukwe et al., 2000).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-nonoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c1-2-3-4-5-6-7-8-13-17-15-11-9-14(16)10-12-15/h9-12,16H,2-8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPOLGHIMIPSIJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70563071 | |

| Record name | 4-(Nonyloxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Nonyloxy)phenol | |

CAS RN |

53646-83-6 | |

| Record name | 4-(Nonyloxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-4,6-bis[3-(perfluorohexyl)propyloxy]-1,3,5-triazine](/img/structure/B1627323.png)